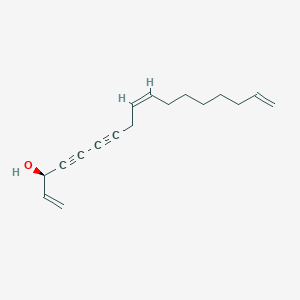
Dehydrofalcarinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrofalcarinol is a long-chain fatty alcohol.
Aplicaciones Científicas De Investigación
Phytochemical Constituents
Dehydrofalcarinol is identified as a phytochemical constituent in Artemisia japonica ssp. littoricola, an Asteraceae species. This acetylenic compound, alongside others like dehydrofalcarindiol, sesquiterpenes, and phenolic compounds, was isolated from the aerial parts of the plant. The structural determination of dehydrofalcarinol was achieved through chemical and spectroscopic methods (Kwon & Lee, 2001).
Influence on Soil Dehydrogenases
A study focusing on the influence of various petroleum products on soil dehydrogenases revealed that dehydrofalcarinol, among other compounds, plays a role in altering soil enzyme activity. This research aimed to evaluate the biostimulation with compost and urea in restoring soil homeostasis contaminated by petroleum products. Dehydrofalcarinol's impact was observed in the modulation of dehydrogenases, enzymes crucial in soil's biological activity and environmental monitoring (Kaczyńska, Borowik, & Wyszkowska, 2015).
Antimalarial Activity and Erythrocyte Alteration
Research on dehydroabietinol, a constituent of Hyptis suaveolens and structurally similar to dehydrofalcarinol, showed its potential antimalarial activity against Plasmodium falciparum. However, it was found that dehydroabietinol incorporates into the erythrocyte membrane, impacting the host cell and indirectly affecting Plasmodium parasites. This study highlights the importance of considering indirect effects on host cells when evaluating the antimalarial efficacy of natural products (Ziegler et al., 2002).
Propiedades
Fórmula molecular |
C17H22O |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
(3R,9Z)-heptadeca-1,9,16-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,10-11,17-18H,1-2,5-9,12H2/b11-10-/t17-/m1/s1 |
Clave InChI |
JRLHSTVTOOELAF-QXPKXGMISA-N |
SMILES isomérico |
C=CCCCCC/C=C\CC#CC#C[C@@H](C=C)O |
SMILES canónico |
C=CCCCCCC=CCC#CC#CC(C=C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



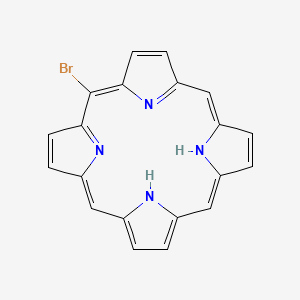
![(4aS,10aS,11aS,11bS)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252647.png)
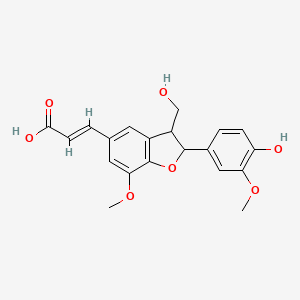
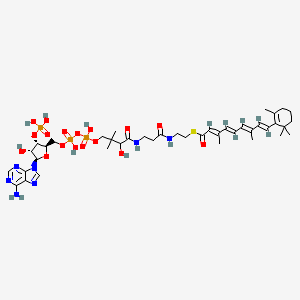
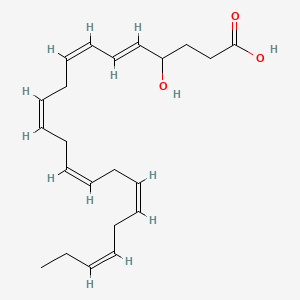
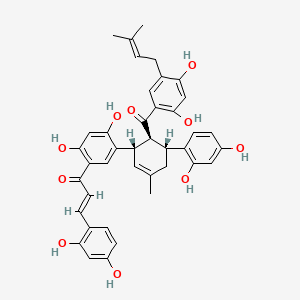
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid](/img/structure/B1252655.png)

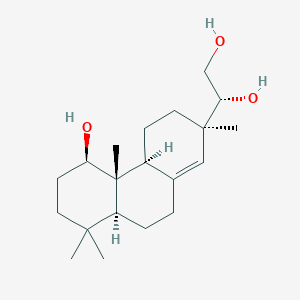
![7-hydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-2-one](/img/structure/B1252660.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1252662.png)
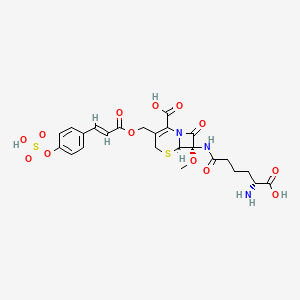
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252664.png)
